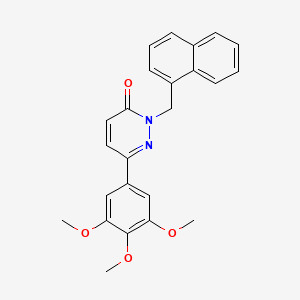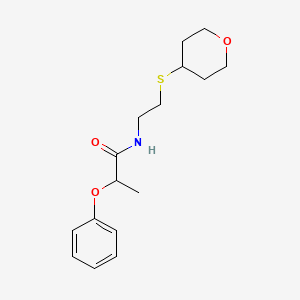
3-(2-chlorobenzyl)-6,7-dimethoxy-2-(phenethylsulfanyl)-4(3H)-quinazolinimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Chlorobenzyl)-6,7-dimethoxy-2-(phenethylsulfanyl)-4(3H)-quinazolinimine (CBDQ) is a compound belonging to the quinazolinimine class of compounds, which are characterized by their nitrogen-containing heterocyclic structures. CBDQ has recently been the subject of much research due to its potential applications in medicine, chemistry, and biochemistry.
Aplicaciones Científicas De Investigación
Antitumor Applications
Quinazolinimine derivatives, including structures similar to 3-(2-chlorobenzyl)-6,7-dimethoxy-2-(phenethylsulfanyl)-4(3H)-quinazolinimine, have been explored for their antitumor potential. For instance, analogs of these compounds have been synthesized as antitumor agents, paralleling the potent antitumor benzo[c]phenanthridine alkaloids nitidine and fagaronine (Phillips & Castle, 1980). Additionally, 4(3H)quinazolinimines have shown selective cytotoxic effects on human acute promyelocytic leukemia cells, indicating their potential in cancer therapy (Becerra et al., 2017).
Cholinesterase Inhibition
Homobivalent dimers of quinazolinimines have been identified as nanomolar inhibitors of cholinesterases, with selectivity towards butyrylcholinesterase. This finding is significant for conditions like Alzheimer's disease, where cholinesterase inhibition is a key therapeutic strategy (Decker, 2006).
Antimalarial Potential
Quinazolinimine derivatives have also been evaluated for their antimalarial properties. Specifically, 6,7-dimethoxyquinazoline-2,4-diamines, a group to which this compound is structurally related, have shown promising results in structure-activity relationship studies for antimalarial activity, highlighting their potential as antimalarial drug leads (Mizukawa et al., 2021).
Synthesis and Characterization
Studies have focused on the synthesis and characterization of quinazolinimine derivatives, which is crucial for understanding their pharmacological properties and potential applications. Research includes the development of efficient synthetic methods for these compounds (Őrfi et al., 2004), as well as the study of their reaction mechanisms and structural analysis (Zhao et al., 2017).
Propiedades
IUPAC Name |
3-[(2-chlorophenyl)methyl]-6,7-dimethoxy-2-(2-phenylethylsulfanyl)quinazolin-4-imine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24ClN3O2S/c1-30-22-14-19-21(15-23(22)31-2)28-25(32-13-12-17-8-4-3-5-9-17)29(24(19)27)16-18-10-6-7-11-20(18)26/h3-11,14-15,27H,12-13,16H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNWGKCICMQMCKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=N)N(C(=N2)SCCC3=CC=CC=C3)CC4=CC=CC=C4Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24ClN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

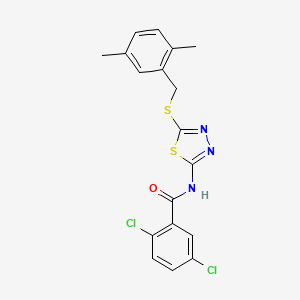
![4-[1-(5-Fluoro-2,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-3,3-dimethylazetidin-2-one](/img/structure/B2362346.png)
![Ethyl 2-[[4-(2,3-dihydroindol-1-ylsulfonyl)benzoyl]amino]-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B2362347.png)
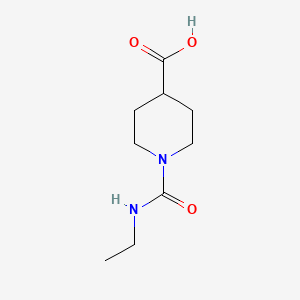
![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N,N-dimethyl-3-oxobutanamide](/img/structure/B2362350.png)

![Ethyl 2-[6-(3,5-dimethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/no-structure.png)
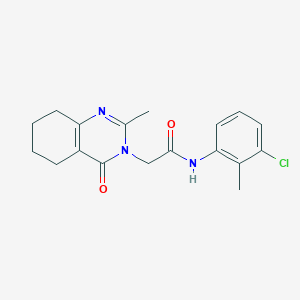
![3-[2-(4-Methoxyphenoxy)phenyl]acrylic acid](/img/structure/B2362358.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2362360.png)
![2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-methoxybenzyl)acetamide](/img/structure/B2362361.png)
![3-Methoxy-N-methyl-N-[[1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2362362.png)
